

Comparing the in vivo efficacy of Tead-IN-12 to other compounds

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Compound of Interest

Compound Name: Tead-IN-12

Cat. No.: B15544838

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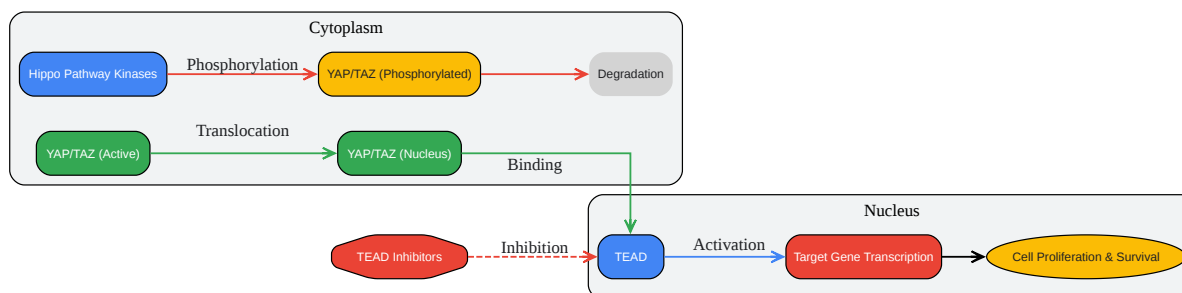
A Comparative Guide to the In Vivo Efficacy of TEAD Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a promising target in oncology. Its dysregulation frequently leads to the activation of the transcriptional coactivators YAP and TAZ, which then bind to the TEA domain (TEAD) family of transcription factors to drive cancer cell proliferation and survival. Consequently, inhibiting the YAP/TAZ-TEAD interaction has become a focal point for novel cancer therapeutic strategies. This guide provides an objective comparison of the in vivo efficacy of several emerging TEAD inhibitors, including IAG933, VT3989, BPI-460372, and TEAD-targeting PROTACs, supported by available preclinical and clinical data.

The Hippo-YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by sequestering them in the cytoplasm for degradation.^[1] In many cancers, this pathway is disrupted, leading to the translocation of YAP/TAZ into the nucleus, where they bind to TEAD transcription factors.^[1] This complex then initiates the transcription of genes that promote cell proliferation and inhibit apoptosis. TEAD inhibitors aim to disrupt this process, thereby suppressing tumor growth.



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Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for TEAD inhibitors.

In Vivo Efficacy Comparison of TEAD Inhibitors

The following tables summarize the available in vivo efficacy data for several TEAD inhibitors. It is important to note that these studies were conducted independently under varying experimental conditions, which should be considered when comparing the results.

Small Molecule Inhibitors

Compound	Mechanism of Action	Animal Model	Tumor Model	Dosing Regimen	Key Efficacy Results	Reference(s)
IAG933	YAP/TAZ-TEAD Interaction Inhibitor	Mice	MSTO-211H Xenograft	30 mg/kg/day, oral	Complete tumor regression.	[2] [3] [4]
Rats	MSTO-211H Xenograft	3-30 mg/kg, oral, once daily for 2 weeks	Tumor regression.			
Mice	NCI-H2122 NSCLC Xenograft	Combination with JDQ443 (KRAS G12C inhibitor)	Deepened response to JDQ443.			
VT3989	TEAD Autopalmitoylation Inhibitor	Mice	NCI-H226 Xenograft	3 mg/kg, once daily	Blocked tumor growth.	
Mice	HCC827 CDX Model	10 mg/kg or 30 mg/kg, oral, once daily (in combination with osimertinib)	Significant combination effect with osimertinib.			
Mice	NCI-H1975 CDX Model	Combination with osimertinib	Enhanced efficacy of osimertinib.			

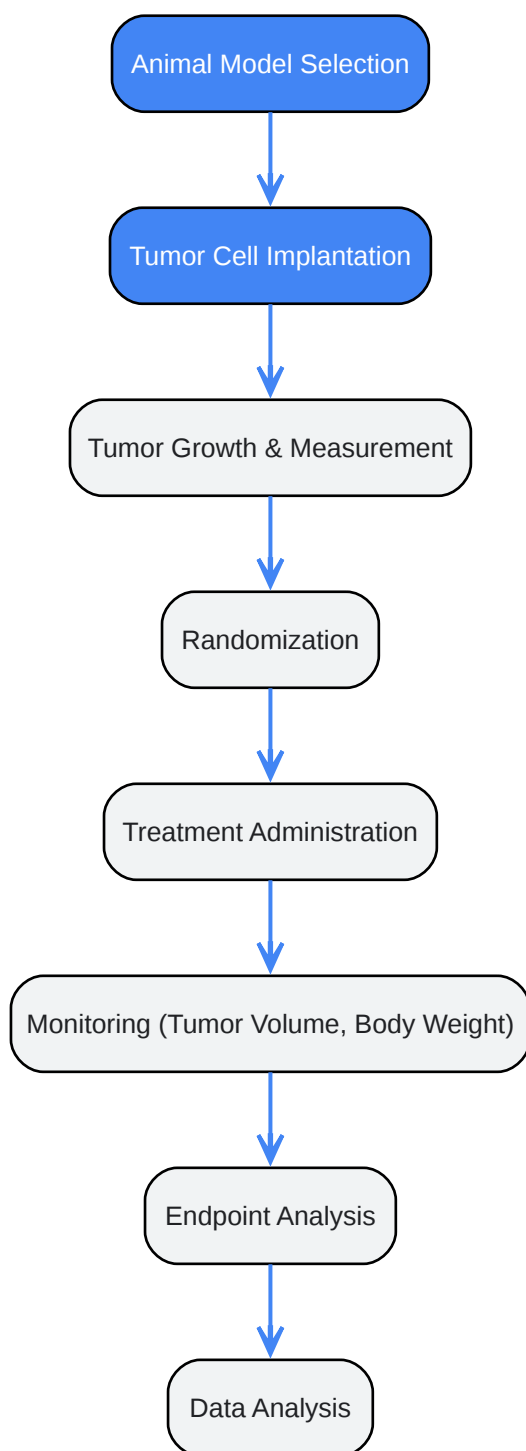
BPI-460372	Covalent TEAD1/3/4 Inhibitor	Mice	NF2-deficient or LATS1/2 mutation xenograft models	Not specified	Significantly suppressed tumor growth.
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TEAD-Targeting PROTACs

Compound	Mechanism of Action	Animal Model	Tumor Model	Dosing Regimen	Key Efficacy Results	Reference(s)
H122 (compound 40)	TEAD Degradator (PROTAC)	Mice	MSTO-211H Xenograft	Not specified	Robust antitumor efficacy.	
Compound 27	TEAD Degradator (PROTAC)	Not specified	Not specified	Not specified	Potent antiproliferative activity against NF2-deficient NCI-H226 cells.	

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are generalized workflows based on the methodologies described in the cited literature.



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Caption: A generalized workflow for in vivo efficacy studies of TEAD inhibitors.

Key Methodological Components:

- **Animal Models:** Studies commonly utilize immunodeficient mice (e.g., nude mice) or rats.
- **Cell Lines and Xenografts:** Human cancer cell lines with known Hippo pathway alterations, such as MSTO-211H (mesothelioma, LATS1/LATS2 loss of function), NCI-H226 (mesothelioma, NF2 loss of function), NCI-H1975, and HCC827 (non-small cell lung cancer), are frequently used to establish subcutaneous or orthotopic xenografts.
- **Compound Administration:** Test compounds are typically administered orally (e.g., by oral gavage) once daily.
- **Efficacy Endpoints:**
 - **Tumor Growth Inhibition/Regression:** Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition (TGI) or tumor regression is calculated.
 - **Pharmacodynamic (PD) Biomarkers:** Inhibition of TEAD target gene expression (e.g., CTGF, CYR61, ANKRD1) in tumor tissue is often assessed by RT-qPCR to confirm target engagement.
 - **Tolerability:** Animal body weight and general health are monitored throughout the study to assess the toxicity of the treatment.
- **Statistical Analysis:** Appropriate statistical methods are used to determine the significance of the observed differences in tumor growth between treatment and control groups.

Clinical Translation

Several TEAD inhibitors have progressed to clinical trials, demonstrating the therapeutic potential of targeting this pathway.

Compound	Phase of Development	Target Population	Key Clinical Findings	Reference(s)
VT3989	Phase 1/2	Patients with advanced solid tumors, enriched for mesothelioma and tumors with NF2 mutations.	Favorable safety profile. In patients with mesothelioma treated at clinically optimized doses, the overall response rate (ORR) was 26-32%, with a disease control rate of 86%.	
IAG933	Phase 1	Patients with advanced mesothelioma, NF2/LATS1/2-mutated tumors, and tumors with YAP/TAZ fusions.	Well-tolerated with evidence of clinical activity. A confirmed partial response was observed in 5 out of 30 patients with pleural mesothelioma at specific dosing schedules.	
BPI-460372	Phase 1	Patients with solid tumors harboring Hippo pathway alterations.	Good safety profile with preliminary efficacy observed in patients with malignant mesothelioma, lung adenocarcinoma,	

and lung
squamous cell
carcinoma.

Conclusion

The landscape of TEAD inhibitors is rapidly evolving, with several compounds demonstrating promising in vivo anti-tumor efficacy in preclinical models and early clinical trials. While direct comparisons are challenging due to the variability in study designs, the available data suggest that both direct YAP/TAZ-TEAD interaction inhibitors and TEAD autopalmitylation inhibitors can effectively suppress tumor growth in cancers with a dysregulated Hippo pathway. The development of TEAD-targeting PROTACs represents another innovative approach to eliminate TEAD protein and inhibit downstream signaling. As more data from ongoing and future studies become available, a clearer picture of the comparative efficacy and optimal clinical application of these novel agents will emerge, offering new hope for patients with cancers driven by Hippo pathway alterations.

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